molecular formula C16H21NO5 B12500267 Tert-butyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate

Tert-butyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate

Cat. No.: B12500267
M. Wt: 307.34 g/mol
InChI Key: PCYZDYXUDRDZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T-BUTYL (2S)-2-[(BENZYLOXYCARBONYLAMINO)]-4-OXO-BUTYRATE is a compound that belongs to the class of tert-butyl esters. These compounds are widely used in synthetic organic chemistry due to their stability and reactivity. The compound is characterized by the presence of a tert-butyl group, a benzyloxycarbonylamino group, and a keto group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T-BUTYL (2S)-2-[(BENZYLOXYCARBONYLAMINO)]-4-OXO-BUTYRATE can be achieved through several methods. One common approach involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method uses dicyclohexylcarbodiimide (DCC) and a carboxylic acid to form an O-acylisourea intermediate, which then reacts with an alcohol to form the ester .

Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This approach involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot .

Industrial Production Methods

Industrial production of tert-butyl esters, including T-BUTYL (2S)-2-[(BENZYLOXYCARBONYLAMINO)]-4-OXO-BUTYRATE, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable process compared to traditional batch methods . The flow process allows for better control over reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

T-BUTYL (2S)-2-[(BENZYLOXYCARBONYLAMINO)]-4-OXO-BUTYRATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The benzyloxycarbonylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

T-BUTYL (2S)-2-[(BENZYLOXYCARBONYLAMINO)]-4-OXO-BUTYRATE has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

T-BUTYL (2S)-2-[(BENZYLOXYCARBONYLAMINO)]-4-OXO-BUTYRATE is unique due to the presence of both the benzyloxycarbonylamino group and the keto group, which provide distinct reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

tert-butyl 4-oxo-2-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-14(19)13(9-10-18)17-15(20)21-11-12-7-5-4-6-8-12/h4-8,10,13H,9,11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYZDYXUDRDZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC=O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.